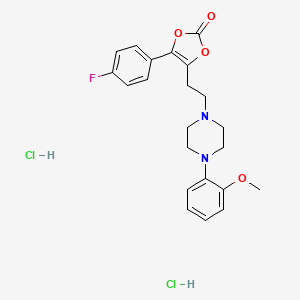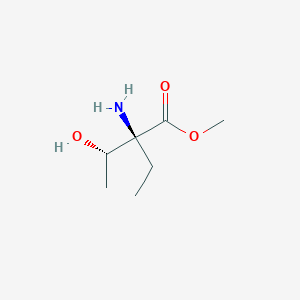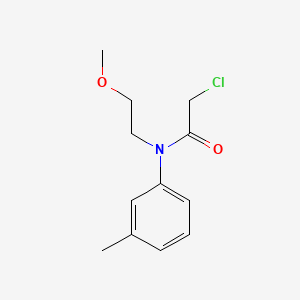![molecular formula C14H13N B15348637 2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
2,3-Dimethyl-Benz[e]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-Benz[e]indole is a heterocyclic aromatic organic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-Benz[e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, ensuring higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-Benz[e]indole can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding oxides.
Reduction: Reducing functional groups within the molecule.
Substitution: Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-Benz[e]indole has been explored for its applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interaction with biological systems and potential bioactivity.
Medicine: Investigating its therapeutic potential, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-Dimethyl-Benz[e]indole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3H-benzo[e]indole
3,3-Dimethylbenz[e]indole
Benz[c,d]indolium-containing Monomethine Cyanine Dyes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H13N |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2,3-dimethylbenzo[e]indole |
InChI |
InChI=1S/C14H13N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-9H,1-2H3 |
InChI-Schlüssel |
ARTYIXTWUDPVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C)C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



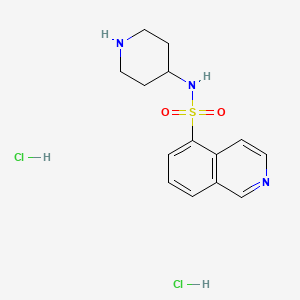
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
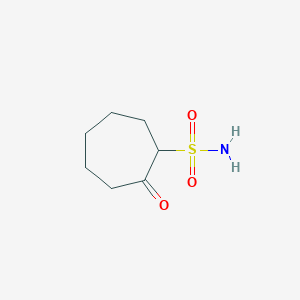
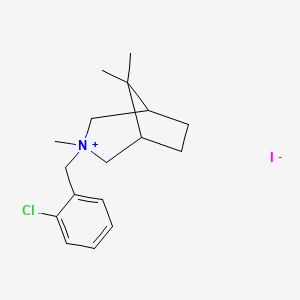
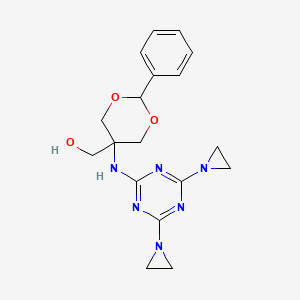
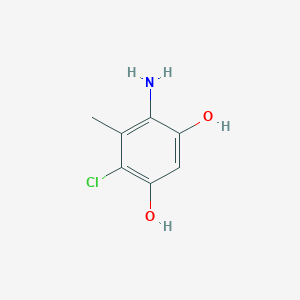
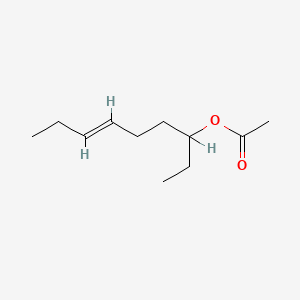
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
